Cas no 1261919-33-8 (6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol)

6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol structure
1261919-33-8 structure
商品名:6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol
CAS番号:1261919-33-8
MF:C14H10NO3Cl
メガワット:275.687
MDL:MFCD18314848
CID:2763455
PubChem ID:53220588

6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol 化学的及び物理的性質

名前と識別子

    • DTXSID20685318
    • MFCD18314848
    • 6-(3-CARBAMOYL-4-CHLOROPHENYL)-2-FORMYLPHENOL
    • 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%
    • SCHEMBL2561376
    • 1261919-33-8
    • 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
    • 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol
    • MDL: MFCD18314848
    • インチ: InChI=1S/C14H10ClNO3/c15-12-5-4-8(6-11(12)14(16)19)10-3-1-2-9(7-17)13(10)18/h1-7,18H,(H2,16,19)
    • InChIKey: GEALSJHZVNLZDJ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 275.0349209Da
  • どういたいしつりょう: 275.0349209Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 80.4Ų

6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB321015-5 g
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%; .
1261919-33-8 95%
5 g
€1,159.00 2023-07-19
abcr
AB321015-5g
6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%; .
1261919-33-8 95%
5g
€1159.00 2025-02-19

6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol 関連文献

6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenolに関する追加情報

Introduction to 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol (CAS No. 1261919-33-8)

6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, identified by its Chemical Abstracts Service (CAS) number 1261919-33-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising a formyl group and a carbamoyl-substituted chlorophenyl ring, presents a rich scaffold for medicinal chemistry exploration. Its molecular architecture suggests potential applications in the development of novel therapeutic agents, particularly in addressing unmet medical needs through targeted intervention.

The structural features of 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol make it an intriguing candidate for further investigation. The presence of both a formyl group and a carbamoyl moiety provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. This versatility is particularly valuable in drug discovery, where structural diversity is often correlated with enhanced pharmacological efficacy and reduced toxicity.

In recent years, there has been growing interest in phenolic derivatives due to their demonstrated pharmacological properties. Phenols, in particular, are well-known for their antioxidant, anti-inflammatory, and antimicrobial activities. The introduction of additional functional groups, such as the formyl and carbamoyl substituents in 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, can modulate these properties, potentially leading to the discovery of new compounds with improved therapeutic profiles.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of biologically active molecules. The formyl group, for instance, can participate in condensation reactions to form Schiff bases or heterocyclic compounds, while the carbamoyl moiety can be further functionalized to introduce additional pharmacophores. Such modifications are often employed to enhance binding affinity to biological targets, such as enzymes or receptors.

Recent studies have highlighted the importance of structural diversity in drug design. By exploring the chemical space around 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, researchers can identify novel analogs with enhanced potency and selectivity. This approach aligns with the growing trend toward rational drug design, where computational methods are increasingly used to predict the biological activity of candidate compounds.

The synthesis of 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps may include chlorination, carboxylation, and formylation reactions, each of which must be carefully controlled to avoid unwanted side products. Advances in synthetic methodologies have made it possible to access complex structures like this one with greater efficiency and precision.

From a mechanistic standpoint, the reactivity of 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol can be exploited to develop new synthetic strategies. For example, the formyl group can undergo nucleophilic addition reactions, while the carbamoyl moiety can participate in acylation or amidation processes. These reactions are fundamental to many synthetic pathways and provide opportunities for constructing more complex molecules.

The potential applications of 6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol extend beyond academic research. In industrial settings, this compound could serve as an intermediate for large-scale production of pharmaceuticals or agrochemicals. Its unique structure suggests that it might be particularly useful in developing treatments for diseases where phenolic derivatives have shown promise.

In conclusion,6-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol (CAS No. 1261919-33-8) represents a significant opportunity for innovation in medicinal chemistry. Its structural features and synthetic accessibility make it a valuable tool for researchers seeking to develop novel therapeutic agents. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing global health challenges.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1261919-33-8)
A1122602
清らかである:99%
はかる:5g
価格 ($):687.0